molecular formula C9H11BrO2 B046257 1-Bromo-4,5-dimethoxy-2-methylbenzene CAS No. 52806-46-9

1-Bromo-4,5-dimethoxy-2-methylbenzene

Cat. No.: B046257
CAS No.: 52806-46-9
M. Wt: 231.09 g/mol
InChI Key: KVLMMRAXLYFCNY-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS 52806-46-9) is a valuable brominated aromatic building block in organic and medicinal chemistry research. This compound, with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol, is characterized by its high boiling point of approximately 259.9°C and a density of 1.36 g/cm³ . Its chemical structure, featuring both bromine and methoxy substituents on the toluene ring, makes it a versatile precursor for nucleophilic substitution and metal-catalyzed cross-coupling reactions, facilitating the construction of more complex molecular architectures. A primary research application of this compound is its role as a key synthetic intermediate. It is notably used in Wohl-Ziegler type bromination reactions with N-Bromosuccinimide (NBS) to produce 2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4) , a compound frequently employed in the synthesis of various pharmaceuticals and as a reagent for further functionalization. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-bromo-4,5-dimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMMRAXLYFCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545292
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30545292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52806-46-9
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52806-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution with Bromine

The most widely reported method involves electrophilic aromatic substitution (EAS) on 4,5-dimethoxy-2-methyltoluene. Bromination occurs at the ortho position relative to the methyl group, driven by the electron-donating effects of methoxy and methyl substituents.

Typical Reaction Conditions

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Catalyst : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Temperature : 0–25°C (to suppress di-bromination)

  • Yield : 70–85% after purification.

Mechanistic Insights
The reaction proceeds via generation of the bromonium ion (Br⁺), which attacks the electron-rich aromatic ring. Steric hindrance from the 2-methyl group and electronic activation by methoxy substituents direct bromination to the 1-position.

Oxidative Bromination with Hydrogen Peroxide

An alternative approach adapted from patent CN102267894A employs in situ bromine generation using hydrogen peroxide (H₂O₂) and potassium bromide (KBr) in sulfuric acid (H₂SO₄). This method avoids handling elemental bromine, enhancing safety.

Optimized Parameters

ParameterValue/Range
Molar Ratio (Substrate:H₂SO₄:H₂O₂:KBr)1.0:0.5–0.8:1.0–1.2:1.0–1.2
Temperature30–60°C
Reaction Time2.5–4 hours
Yield80–90%

Advantages

  • Eliminates Br₂ gas usage.

  • Scalable to kilogram-scale production.

  • Reduced byproduct formation compared to traditional EAS.

Industrial Production Methods

Continuous Flow Bromination

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise control over reaction parameters, minimizing thermal degradation and side reactions.

Key Features

  • Residence Time : 10–15 minutes.

  • Catalyst Recovery : FeBr₃ is recycled via ion-exchange membranes.

  • Throughput : 50–100 kg/day per reactor unit.

Economic Considerations

FactorCost Impact
Br₂ vs. H₂O₂/KBr20% reduction with H₂O₂/KBr
Waste Management35% lower with flow systems

Optimization Strategies

Temperature and Stoichiometry

Excessive heat (>60°C) promotes di-bromination, while insufficient catalyst loading (<5 mol%) slows kinetics. Statistical design of experiments (DoE) reveals optimal conditions:

  • FeBr₃ Loading : 10 mol%.

  • Br₂:Substrate Ratio : 1.05:1.

Solvent Selection

Non-polar solvents (e.g., CCl₄) improve regioselectivity but require post-reaction distillation. Polar aprotic solvents (e.g., DCM) facilitate faster mixing but may hydrolyze methoxy groups at elevated temperatures.

Purification and Characterization

Workup Procedures

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes acidic byproducts.

  • Recrystallization : Methanol/water (7:3 v/v) yields >99% purity.

Analytical Validation

TechniqueKey Data Points
¹H NMR δ 6.8–7.2 (aromatic H), δ 3.8 (OCH₃), δ 2.3 (CH₃)
GC-MS m/z 231.09 (M⁺), 152.07 (base peak)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety
Traditional EAS70–8595–98ModerateLow
Oxidative Bromination80–9098–99HighHigh
Continuous Flow85–9299+Very HighVery High

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5-dimethoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Lewis acids like aluminum chloride or ferric bromide.

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Phenolic Compounds: Formed through nucleophilic substitution.

    Quinones: Formed through oxidation of methoxy groups.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

1-Bromo-4,5-dimethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-4,5-dimethoxy-2-methylbenzene primarily involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes the compound reactive towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituent Variations Key Properties/Applications References
1-Bromo-4,5-dimethoxy-2-methylbenzene C₉H₁₁BrO₂ 2-methyl, 4,5-dimethoxy Pharmaceutical impurity, synthesis
1-Bromo-4,5-dimethoxy-2-(1-phenylethenyl)benzene C₁₆H₁₅BrO₂ 2-(1-phenylethenyl), 4,5-dimethoxy Synthetic intermediate (86% yield)
1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene (14) C₁₇H₁₉BrO₃ 2-(5-methoxy-2-methylbenzyl) hCA I inhibitor (Ki: 2.53 ± 0.25 nM)
1-Bromo-4,5-dimethoxy-2-nitrobenzene C₈H₈BrNO₄ 2-nitro, 4,5-dimethoxy Nitration product (28% yield)
1-Bromo-4,5-difluoro-2-methoxybenzene C₇H₅BrF₂O 4,5-difluoro, 2-methoxy Halogenated derivative (unknown bioactivity)

Key Observations :

  • Substituent Position and Type: The 2-position substituent significantly impacts properties. For example, replacing methyl with a nitro group (C₈H₈BrNO₄) introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions .
  • Biological Activity : Compound 14 demonstrates superior hCA I inhibition (Ki: 2.53 nM) compared to analogues with methoxy or bromo substitutions at different positions. The benzyl group in 14 enhances binding affinity, whereas a methyl group in the parent compound reduces activity .

Key Observations :

  • The Wittig reaction (for 1j ) achieves high yields (86%), whereas nitration (for the nitro derivative) is less efficient (28%) due to harsh conditions and competing side reactions .
  • Synthetic routes for pharmaceutical impurities (e.g., the parent compound) are less documented, suggesting proprietary or optimized industrial processes .

Physical and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm) Reference
This compound Not reported Not available Not reported
1j (1-phenylethenyl derivative) 87–89 1599 (C=C) 3.86 (s, 3H), 3.90 (s, 3H), 5.27 (d, 1H)
1-Bromo-4,5-dimethoxy-2-nitrobenzene 151–153 Not available 7.57 (s, 1H), 3.96 (s, 3H), 3.94 (s, 3H)

Key Observations :

  • Nitro-substituted derivatives exhibit higher melting points (151–153°C) due to increased polarity and intermolecular interactions .
  • Spectral data (e.g., $^1$H NMR) confirm substituent positions: methoxy groups resonate at ~3.85–3.95 ppm, while aromatic protons appear downfield (7.57 ppm for nitro derivatives) .

Key Observations :

  • Compound 14 's benzyl group enhances enzyme binding, making it 5.06-fold more potent than analogues with methoxy groups .
  • The parent compound’s role as an impurity underscores the need for precise synthesis control in drug manufacturing .

Biological Activity

1-Bromo-4,5-dimethoxy-2-methylbenzene, a derivative of benzene with a bromine atom and two methoxy groups, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO2. Its structure features:

  • Bromine Atom : Enhances electrophilic reactivity.
  • Methoxy Groups : Contribute to electron donation and steric effects.
  • Methyl Group : Affects the compound's hydrophobicity and overall reactivity.

This compound acts primarily through mechanisms involving:

Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating potential for further exploration in antimicrobial applications.
  • Anti-inflammatory Activity : Some studies suggest that derivatives may modulate inflammatory pathways, though specific data on this compound is sparse.
  • Potential as a Drug Precursor : Its structure allows for modifications that could lead to the development of new therapeutic agents.

Synthesis Methods

Numerous synthesis routes have been developed for this compound. Common methods include:

  • Electrophilic Bromination : Using bromine or N-bromosuccinimide (NBS) in suitable solvents to achieve regioselective bromination .
  • Condensation Reactions : Combining substituted aromatic compounds with various reagents to yield the desired product .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential antimicrobial activity
1-Bromo-3-methoxybenzeneModerate anti-inflammatory effects
4,5-DimethoxytolueneNotable cytotoxicity against cancer cells

Case Study Insights

A recent study explored the enzyme inhibitory potential of structurally related compounds. While direct data on this compound is limited, analogs exhibited significant inhibition of key metabolic enzymes involved in lipid metabolism . This suggests that similar activities could be investigated for the target compound.

Q & A

Basic: What are the key synthetic routes for 1-bromo-4,5-dimethoxy-2-methylbenzene, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via electrophilic aromatic substitution (EAS) on a pre-functionalized benzene derivative. A common approach involves bromination of 4,5-dimethoxy-2-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or with Lewis acids like FeBr₃) . Optimization requires monitoring reaction temperature (typically 0–25°C to avoid over-bromination) and stoichiometry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical to achieve >95% purity, as confirmed by GC or HPLC .

Basic: How can researchers validate the structural identity and purity of this compound?

Answer:
Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . Key NMR signals include:

  • Aromatic protons at δ 6.8–7.2 ppm (integration for two protons due to symmetry from methoxy groups) .
  • Methoxy (-OCH₃) singlets at δ ~3.8 ppm.
  • Methyl (-CH₃) singlet at δ ~2.3 ppm.
    High-resolution MS (HRMS) should show a molecular ion peak at m/z 231.09 (C₉H₁₁BrO₂⁺) . Purity is assessed via GC-FID or HPLC-UV, with retention times cross-referenced against commercial standards .

Advanced: How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:
The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, but reactivity is modulated by adjacent substituents:

  • Steric hindrance : The 2-methyl and 4,5-dimethoxy groups reduce accessibility to the bromine, slowing reaction kinetics.
  • Electronic effects : Electron-donating methoxy groups deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures (80–120°C) for efficient coupling .
    Researchers should employ DFT calculations to map charge distribution and identify optimal catalytic systems (e.g., Pd(PPh₃)₄ with ligand tuning) .

Advanced: How can contradictory data on reaction yields in bromination pathways be resolved?

Answer:
Yield discrepancies often arise from competing side reactions (e.g., di-bromination or demethylation). To resolve these:

Mechanistic studies : Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.

Byproduct analysis : Isolate minor products via preparative TLC and characterize them via MS/NMR.

Statistical design of experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify dominant factors affecting selectivity .

Advanced: What crystallographic techniques are suitable for resolving the solid-state structure of derivatives of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., in dichloromethane/hexane).
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Refinement using SHELXL, focusing on anisotropic displacement parameters for bromine and methoxy groups . For disordered structures (common in flexible methoxy groups), twin refinement or constraints may be required.

Advanced: What role does this compound play in pharmaceutical impurity profiling?

Answer:
As Pinaverium Bromide Impurity 19 (CAS 52806-46-9), it is a critical marker in quality control. Researchers use:

  • LC-MS/MS to quantify trace levels (ppm) in drug formulations.
  • Forced degradation studies (heat, light, pH stress) to assess its formation pathways from the parent drug .
  • Toxicological screening to evaluate genotoxicity risks (e.g., Ames test with S9 metabolic activation).

Advanced: How can computational modeling predict the environmental fate of this compound?

Answer:
Use quantitative structure-activity relationship (QSAR) models to estimate:

  • Biodegradation potential : Low due to bromine and methoxy groups (EPI Suite software).
  • Octanol-water partition coefficient (Log P) : Predicted ~2.8, indicating moderate bioaccumulation risk.
  • Photodegradation pathways : TD-DFT simulations can model UV-induced cleavage of the C-Br bond .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4,5-dimethoxy-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4,5-dimethoxy-2-methylbenzene

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